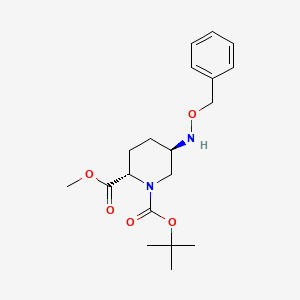

(2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Tert-butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl halides and methyl halides, respectively.

Benzyloxyamine Addition: The benzyloxyamine group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

tert-Butyl Group Removal

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions. For example:

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C

-

Outcome : Yields the free amine (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate with >90% efficiency .

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| TFA (1.2 eq) | DCM | 0°C → 25°C | 92% |

Benzyloxyamino Group Deprotection

The benzyl (Bn) group is removed via catalytic hydrogenation:

-

Conditions : H₂ (1 atm), 10% Pd/C in ethanol at 25°C

-

Outcome : Generates (2S,5R)-5-aminopiperidine-2-carboxylate , a precursor for cyclization .

| Catalyst | Solvent | Pressure | Yield | Reference |

|---|---|---|---|---|

| 10% Pd/C | EtOH | 1 atm | 85% |

Methyl Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions:

-

Reagents : LiOH in THF/water (3:1) at 0°C → 25°C

-

Outcome : Produces (2S,5R)-5-((benzyloxy)amino)piperidine-1,2-dicarboxylic acid .

| Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| LiOH | THF/H₂O | 0°C → 25°C | 88% |

Transesterification

The methyl ester is replaced with ethyl groups via lipase-catalyzed resolution:

-

Enzyme : Lipozyme CALB in potassium phosphate buffer (pH 8)

-

Outcome : Achieves stereoselectivity (d.r. ≥99:1) for (2S,5S)-5-hydroxypiperidine-2-carboxylate .

| Enzyme | pH | Solvent | d.r. | Yield | Reference |

|---|---|---|---|---|---|

| Lipozyme CALB | 8.0 | Aqueous buffer | ≥99:1 | 43% |

Bicyclic Ring Formation

The free amine undergoes cyclization to form the diazabicyclo[3.2.1]octane core of avibactam:

-

Reagents : 9-Fluorenylmethyl chloroformate (Fmoc-Cl), CDI (1,1'-carbonyldiimidazole) in chlorobenzene

-

Conditions : 30°C for 11 h, followed by diethylamine quenching .

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Fmoc-Cl, CDI | Chlorobenzene | 30°C | 89% |

Amidation

The methyl ester is converted to a carboxamide using ammonia:

-

Conditions : 7 M NH₃ in methanol at 25°C for 8 h

-

Outcome : Forms (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide .

| Ammonia Source | Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| 7 M NH₃/MeOH | MeOH | 8 h | 95% |

Stereochemical Integrity

The (2S,5R) configuration is preserved throughout reactions due to:

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by:

- Tertiary amine functionality : This contributes to its reactivity and interaction with biological targets.

- Two carboxylate groups : These enhance its solubility and interaction with various biological systems.

- Benzyloxy group : This moiety is crucial for the compound's biological activity.

β-Lactamase Inhibition

One of the primary applications of (2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate is as a precursor in the synthesis of β-lactamase inhibitors. These inhibitors are essential in combating antibiotic resistance by blocking enzymes that degrade β-lactam antibiotics. Research indicates that derivatives of this compound may exhibit significant activity against extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs) .

Antibacterial Activity

The compound has been shown to effectively interact with various β-lactamase enzymes, inhibiting their function and thereby enhancing the efficacy of β-lactam antibiotics. Kinetic assays have demonstrated its potential as a therapeutic agent against antibiotic-resistant bacteria .

Case Studies

Case Study 1: Synthesis and Efficacy Testing

A study conducted by researchers aimed to synthesize derivatives of this compound to evaluate their efficacy as β-lactamase inhibitors. The synthesized compounds were subjected to kinetic assays against various bacterial strains known for producing ESBLs. Results indicated that certain derivatives exhibited potent inhibitory activity, suggesting their potential as new antibacterial agents.

Case Study 2: Structural Modification for Enhanced Activity

Another investigation focused on modifying the benzyloxy group to enhance binding affinity to β-lactamase enzymes. By employing structure-activity relationship studies, researchers identified modifications that significantly improved inhibitory potency against KPCs, paving the way for more effective treatments against resistant bacterial infections.

Mechanism of Action

The mechanism of action of (2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The benzyloxyamine group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound’s stereochemistry also plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid

- (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

- 1-(1,3-Benzothiazol-2-yl)piperidine-2-carboxylic acid

Uniqueness

(2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and interaction profiles compared to similar compounds. Its benzyloxyamine group and tert-butyl protection make it particularly valuable in synthetic chemistry and research applications.

Biological Activity

(2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₃H₁₉N₃O₂

- Molecular Weight : 239.30 g/mol

- CAS Number : 1792190-72-7

The compound features a piperidine ring substituted with tert-butyl and benzyloxy groups, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways:

- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction. The compound may act as an agonist or antagonist at specific GPCRs, influencing cellular responses such as neurotransmitter release and hormonal regulation .

- Enzyme Inhibition : It is hypothesized that this compound could inhibit enzymes involved in metabolic pathways, which may have implications for conditions like diabetes or obesity.

Therapeutic Potential

The therapeutic potential of this compound is highlighted in several studies:

- Neuroprotective Effects : Some derivatives of piperidine compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

- Anticancer Activity : Preliminary studies indicate that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms involve inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Properties : Research has suggested that similar compounds can modulate inflammatory pathways, potentially serving as treatments for chronic inflammatory diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Evaluated the neuroprotective effects of piperidine derivatives in a rat model of Parkinson's disease; showed significant reduction in neuronal loss. |

| Study B | Investigated the anticancer properties of related compounds; demonstrated inhibition of growth in breast cancer cell lines through apoptosis induction. |

| Study C | Assessed anti-inflammatory effects in a mouse model of arthritis; reported decreased inflammatory markers and improved joint function. |

Properties

Molecular Formula |

C19H28N2O5 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-1,2-dicarboxylate |

InChI |

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-12-15(10-11-16(21)17(22)24-4)20-25-13-14-8-6-5-7-9-14/h5-9,15-16,20H,10-13H2,1-4H3/t15-,16+/m1/s1 |

InChI Key |

WSPDYWKEWXLWLZ-CVEARBPZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)OC)NOCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)NOCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.